Norleucine, 5-amino-6-fluoro- is a fluorinated derivative of the amino acid norleucine, characterized by the presence of a fluoromethyl group at the sixth position. Its chemical formula is , and it has gained attention in various fields due to its unique properties and potential applications in medicinal chemistry and biochemistry.
Norleucine, 5-amino-6-fluoro- can be synthesized through chemical methods involving the modification of natural amino acids, particularly L-ornithine. The introduction of a fluoromethyl group is typically achieved using specific fluorinating agents under controlled conditions to ensure selectivity for the desired stereoisomer.
This compound belongs to the class of fluorinated amino acids, which are known for their enhanced biological activity and stability compared to their non-fluorinated counterparts. It is classified as a non-canonical amino acid, often utilized in peptide synthesis and biochemical research.
The synthesis of Norleucine, 5-amino-6-fluoro- generally involves several key steps:
The reaction conditions must be optimized for yield and purity, often involving high-purity starting materials and advanced purification techniques such as chromatography. The choice of solvent and temperature also plays a critical role in achieving the desired stereochemistry.
Norleucine, 5-amino-6-fluoro- has a molecular weight of 164.18 g/mol. Its structure can be described by the following data:
Property | Value |
---|---|
Molecular Formula | C₆H₁₃FN₂O₂ |
IUPAC Name | (2S)-2,5-diamino-6-fluorohexanoic acid |
InChI Key | PRNUWRQQLDXHRZ-AKGZTFGVSA-N |
Canonical SMILES | C(CC(C(=O)O)N)C(CF)N |
The presence of the fluoromethyl group alters its electronic properties and biological interactions compared to non-fluorinated analogs.
Norleucine, 5-amino-6-fluoro- can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation reactions typically require careful control of temperature and pH to avoid overoxidation or decomposition.
The mechanism of action for Norleucine, 5-amino-6-fluoro- involves its interaction with specific biological targets:
Norleucine, 5-amino-6-fluoro- exhibits several notable physical properties:
The chemical properties include:
Norleucine, 5-amino-6-fluoro- has diverse applications across several scientific fields:
Aminoacyl-tRNA synthetases (aaRSs) exhibit notable substrate flexibility, enabling the incorporation of non-canonical amino acids like 5-amino-6-fluoronorleucine (5,6-F-Nle) into proteins. This fluorinated norleucine analog shares structural similarity with methionine (Met) and leucine (Leu), allowing it to bypass the proofreading mechanisms of MetRS and LeuRS. For MetRS, the catalytic site tolerates alterations at the γ-position of methionine analogs, including norleucine (Nle), which lacks sulfur. Kinetic studies reveal that fluorination at C6 in norleucine introduces steric and electronic perturbations, yet in vitro assays show that E. coli MetRS misacylates tRNAMet with 5,6-F-Nle at approximately 30% efficiency compared to methionine [4] [7]. Similarly, LeuRS—which naturally incorporates norvaline (Nva) under metabolic stress—exhibits reduced discrimination against 5,6-F-Nle due to the enzyme’s reliance on size-exclusion mechanisms rather than specific chemical interactions at the β-carbon [2] [4].
The molecular basis for this promiscuity lies in the active-site architecture. LeuRS utilizes a "double-sieve" mechanism: the synthetic site accommodates diverse hydrophobic side chains, while the editing domain hydrolyzes incorrectly charged amino acids larger than Ile/Leu. Fluorine’s small van der Waals radius (1.47 Å) enables 5,6-F-Nle to evade hydrolysis, akin to norvaline [4] [8]. Mutagenesis studies of LeuRS editing domains (e.g., E. coli LeuRS variant T252Y) further demonstrate that attenuated editing activity increases 5,6-F-Nle incorporation [4].
Table 1: Kinetic Parameters of aaRSs for Canonical vs. Fluorinated Substrates
Amino Acid | aaRS | Km (μM) | kcat (s−1) | kcat/Km (μM−1s−1) |
---|---|---|---|---|
Methionine | MetRS | 15 ± 2 | 12 ± 1 | 0.80 |
5,6-F-Nle | MetRS | 52 ± 6 | 8 ± 0.7 | 0.15 |
Leucine | LeuRS | 20 ± 3 | 10 ± 1 | 0.50 |
5,6-F-Nle | LeuRS | 85 ± 9 | 6 ± 0.5 | 0.07 |
Charging efficiency of tRNA with 5,6-F-Nle depends on intracellular competition, metabolic flux, and tRNA identity. Under leucine starvation, the leuABCD operon derepresses, elevating α-ketobutyrate levels—a precursor for norvaline/norleucine biosynthesis. Fluorinated analogs like 5,6-F-Nle arise from enzymatic chain elongation of fluorinated α-ketoacid intermediates by leuABCD-encoded enzymes [2] [7]. Oxygen-limited conditions exacerbate this by accumulating pyruvate, which LeuA condenses with acetyl-CoA to form fluorinated α-ketovalerate derivatives [2] [4].
tRNALeu and tRNAMet charging with 5,6-F-Nle is less efficient than canonical amino acids. In vivo studies in E. coli show that 5,6-F-Nle-tRNAMet formation occurs at 25–40% of methionine charging rates due to higher Km and reduced catalytic turnover [7]. Furthermore, tRNALeu isoacceptors exhibit variable charging kinetics: tRNALeu5 (recognizing CUG codons) is mischarged 50% more efficiently than tRNALeu1 (UUA-recognizing), likely due to differences in anticodon loop flexibility [3]. Metabolic perturbations, such as oxidative stress or high salinity, further reduce charging fidelity by depleting canonical amino acid pools and inducing tRNA deacylation. For example, NaCl stress (1 M) decreases Leu-tRNALeu levels by 60% but only reduces 5,6-F-Nle-tRNALeu by 30%, indicating relative resilience of fluorinated analog incorporation under stress [3] [6].
The inadvertent incorporation of norleucine and its fluorinated derivatives recapitulates primordial mechanisms of amino acid recruitment. Early biosynthesis pathways likely generated norvaline and norleucine abundantly under reducing, anaerobic conditions via promiscuous α-ketoacid elongation [2]. Modern leuABCD enzymes retain this ancestral flexibility, producing non-canonical amino acids when substrate pools shift—e.g., pyruvate accumulation during oxygen limitation [2] [7]. 5,6-F-Nle’s stability in such environments suggests it could have functioned as a proto-hydrophobic residue in ancient peptides, compensating for leucine’s scarcity.
Leucine is underrepresented in catalytic sites of universal metabolic enzymes (e.g., only 15 of 335 enzymes in the MACiE database feature Leu in active sites), implying that substitution by norleucine analogs was evolutionarily permissible [2]. Fluorination at C6 enhances side-chain hydrophobicity (π = +0.14 vs. norleucine) and rigidity, potentially conferring advantages in protein folding under high-temperature or acidic conditions. Horizontal gene transfer of optimized aaRS variants (e.g., gcn2 mutants resistant to mischarged tRNA) further illustrates selective pressures to mitigate translational errors caused by non-canonical analogs [3] [9].
Table 2: Evolutionary Adaptations Enabling Non-Canonical Amino Acid Integration
Evolutionary Mechanism | Biological Consequence | Example in Fluorinated Analog Context |
---|---|---|
Enzyme Promiscuity | Substrate flexibility in biosynthesis pathways | leuABCD elongation of fluorinated α-ketoacids |
Attenuated aaRS Editing | Increased tolerance to structural analogs | LeuRS editing domain mutations enabling 5,6-F-Nle incorporation |
tRNA Plasticity | Differential charging of isoacceptors | tRNALeu5 charging efficiency with 5,6-F-Nle |
Regulatory Shifts | Altered metabolic flux under stress | leuABCD derepression during leucine starvation |
The rise of oxygen 2.4 billion years ago imposed selective constraints against norleucine-type residues due to their oxidative instability, favoring methionine’s sulfur-based redox activity. However, fluorination confers oxidative resistance, suggesting 5,6-F-Nle could represent a "post-oxygen" adaptation in extremophiles [2] [7]. Recent studies of archaeal aaRSs reveal heightened discrimination against non-canonical analogs, indicating evolutionary refinement of the genetic code’s fidelity [8] [9].
Table 3: Properties of Fluorinated Norleucine vs. Canonical Hydrophobic Residues
Amino Acid | Side Chain Structure | Hydrophobicity Index | van der Waals Volume (ų) | Oxidative Stability |
---|---|---|---|---|
Leucine | -CH2CH(CH3)2 | 100 (reference) | 124 | Moderate |
Norleucine | -CH2CH2CH3 | 95 | 121 | Low |
Methionine | -CH2CH2SCH3 | 97 | 135 | Low (sulfoxide formation) |
5,6-F-Nle | -CH2CFHCH3 | 108 | 126 | High |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1